4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide (molecular formula: C₂₂H₂₅N₃O; molecular weight: 347.45 g/mol) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2-methyl group and a benzamide moiety bearing a tert-butyl substituent. Its synthesis involves condensation reactions, as evidenced by elemental analysis data (Calcd: C, 76.05%; H, 7.25%; N, 12.09%; Found: C, 76.38%; H, 7.15%; N, 12.26%), indicating high purity and efficient synthesis .
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H21N3OS/c1-17(2,3)12-7-5-11(6-8-12)16(21)18-15-13-9-22-10-14(13)19-20(15)4/h5-8H,9-10H2,1-4H3,(H,18,21) |
InChI Key |
HLNALKRYECBESM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Coupling with Benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide under suitable conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,4-c]pyrazole derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety may contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to the nitro group in 10d-8 or the benzoyl group in the compound. This may reduce metabolic degradation but limit binding to sterically sensitive targets .
- Molecular Weight : The benzoyl-substituted analog () has a higher molecular weight (453.56 g/mol), which may impact bioavailability compared to the target compound (347.45 g/mol) .
Biological Activity
4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₁N₃OS
- Molecular Weight : 315.4 g/mol
- CAS Number : 1282112-81-5
- Structural Characteristics : The compound features a thieno[3,4-c]pyrazole ring system and a tert-butyl group, which may influence its biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A study demonstrated that compounds with similar structures inhibited dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory diseases.
- A related study indicated that thieno[3,4-c]pyrazole derivatives could modulate signaling pathways involved in inflammation .
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties:
- In vitro tests have reported activity against various bacterial strains, with some derivatives showing significant zones of inhibition in agar diffusion assays.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : By targeting specific enzymes such as DHFR and other kinases.
- Receptor Interaction : Potential binding to various receptors involved in cell signaling pathways.
- Gene Expression Modulation : Influencing the expression of genes related to apoptosis and inflammation.
Case Studies
- Antitumor Efficacy : A study involving a series of thieno[3,4-c]pyrazole derivatives reported that certain compounds exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent antitumor activity.
- Inflammation Models : In animal models of arthritis, administration of related compounds resulted in reduced swelling and pain scores compared to control groups.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
